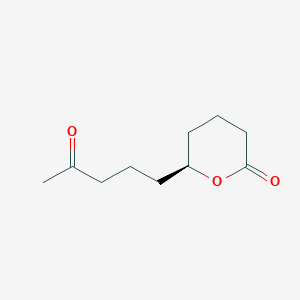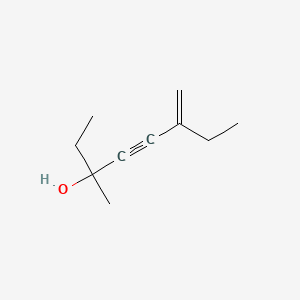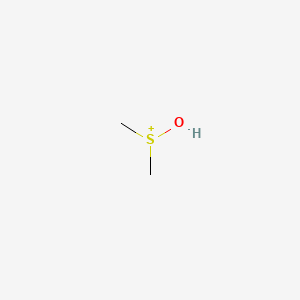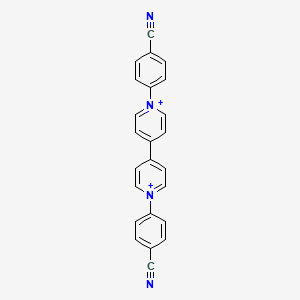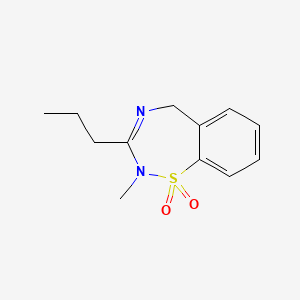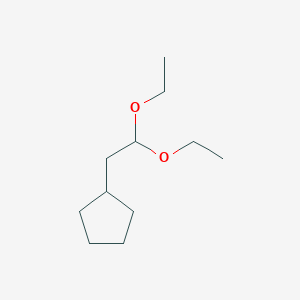
3-Phenethyl-5-phenyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-5-phenyloxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde in ethyl acetate . The reaction typically involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The resulting mixture is then subjected to gas chromatography/mass spectrometry (GC/MS) analysis to confirm the formation of oxazolidines .
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of high-purity solvents and controlled reaction conditions is crucial to ensure the quality and yield of the final product. Industrial processes may also include purification steps such as washing with sodium bisulfite solution to remove impurities like acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the oxazolidine ring, leading to the formation of different products.
Reduction: Reduction reactions can break the oxazolidine ring, resulting in simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinones, while reduction can yield simpler amines and alcohols .
Scientific Research Applications
3-Phenethyl-5-phenyloxazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenethyl-5-phenyloxazolidine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-5-phenyloxazolidine: Another oxazolidine derivative with similar structural features but different substituents.
2,3,4-Trimethyl-5-phenyloxazolidine: A related compound with additional methyl groups on the oxazolidine ring.
Uniqueness
3-Phenethyl-5-phenyloxazolidine is unique due to its specific phenethyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
37154-89-5 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
5-phenyl-3-(2-phenylethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-12-18-13-17(19-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
SQROCMVQBIRUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


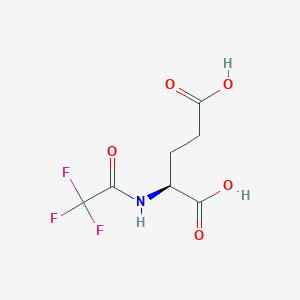

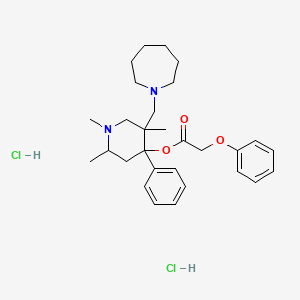


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
